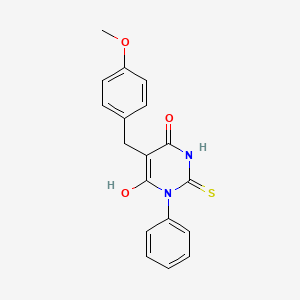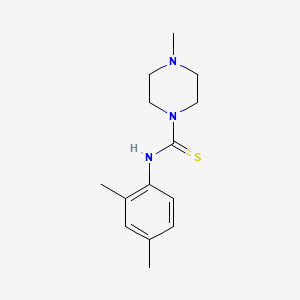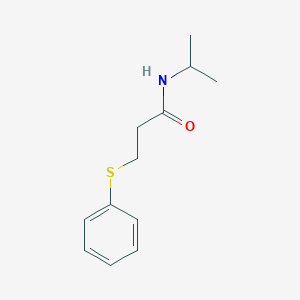![molecular formula C16H11Cl2N3S B5860404 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone, also known as PCTH, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. PCTH is a hydrazone derivative of 4-chloro-5-(4-chlorophenyl)-2-thiophenecarboxaldehyde, which is a well-known intermediate in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of β-glucuronidase, which is an enzyme involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone is its potential application in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, which makes it a promising candidate for the development of new drugs. 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone is its low solubility in water, which can make it difficult to use in biological assays. In addition, the mechanism of action of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone is not fully understood, which can make it challenging to optimize its biological activity.
Direcciones Futuras
There are several future directions for the research on 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone. One area of interest is the development of new derivatives of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone with improved biological activity and solubility. Another area of interest is the investigation of the mechanism of action of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone, which can provide insights into its biological activity and potential applications. In addition, the use of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone as a ligand in the synthesis of metal-organic frameworks and as a fluorescent probe for the detection of metal ions can be further explored. Overall, the research on 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has the potential to lead to the development of new drugs and materials with important applications in various fields.
Métodos De Síntesis
The synthesis of 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone involves the reaction of 4-chloro-5-(4-chlorophenyl)-2-thiophenecarboxaldehyde with 2-pyridinecarboxaldehyde hydrazone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. 2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone has also been studied for its potential application in material science and analytical chemistry. It has been used as a ligand in the synthesis of metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-chloro-5-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]thiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c17-12-6-4-11(5-7-12)16-14(18)9-15(22-16)21-20-10-13-3-1-2-8-19-13/h1-10,21H/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCOJFEOKNTSI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC(=C(S2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC(=C(S2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)


amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)

![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)
